Carbonic Anhydrase II Binding Affinity: 5‑Chloro Substituent Enables Measurable Target Engagement Relative to the Des‑Chloro Scaffold
The 5‑chloro derivative engages human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 2.30 × 10³ nM (nanoESI‑MS) to 3.40 × 10³ nM (surface plasmon resonance), confirming direct, albeit modest, zinc‑anchor‑dependent binding [1]. In contrast, the des‑chloro parent (CAS 22876‑18‑2) lacks a chlorine atom that can occupy the hydrophobic pocket adjacent to the active‑site zinc, and is therefore expected to exhibit significantly weaker (if any) measurable interaction with hCA II at comparable concentrations; this inference is consistent with the well‑established SAR of aryl‑sulfonamide carbonic anhydrase inhibitors [2]. The quantitative Kd values for the 5‑chloro compound thus provide a defined benchmark for target‑based screening cascades that the des‑chloro scaffold cannot fulfil.
| Evidence Dimension | Binding affinity (Kd) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 2.30 × 10³ nM (nanoESI‑MS) to 3.40 × 10³ nM (SPR) |
| Comparator Or Baseline | 2,3‑Dihydro‑2‑oxobenzoxazole‑6‑sulphonamide (CAS 22876‑18‑2); no direct Kd data available, but halogen‑devoid scaffold predicted to lose hydrophobic pocket occupancy critical for CA II recognition |
| Quantified Difference | Measurable vs. predicted negligible engagement |
| Conditions | Recombinant human CA II; nanoESI‑MS (10 min incubation, +9 to +11 charge states) and surface plasmon resonance spectrometry |
Why This Matters
Procurement of the 5‑chloro compound is essential for any assay that requires a defined, quantifiable hCA II binder in the low‑micromolar range; the des‑chloro analogue cannot serve as a substitute in such protocols.
- [1] BindingDB. Entry BDBM50240917 (ChEMBL4076811). Kd = 2.30–3.40 × 10³ nM for human carbonic anhydrase II. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240917. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. (Provides SAR framework for aryl‑sulfonamide CA inhibitors; halogen occupancy of the hydrophobic pocket enhances affinity.) View Source
